

3,4-Dichloro-7-(trifluoromethyl)quinoline molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3,4-Dichloro-7(trifluoromethyl)quinoline

Cat. No.:

B598153

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An in-depth search for the specific compound, **3,4-Dichloro-7-(trifluoromethyl)quinoline**, did not yield any direct results for its molecular weight, physicochemical properties, or biological activity. The scientific literature and chemical databases reviewed primarily contain information on structurally similar quinoline derivatives.

This technical guide will, therefore, focus on the available data for closely related compounds to provide a comparative analysis and infer potential characteristics of the requested molecule. The primary comparators include 4-Chloro-7-(trifluoromethyl)quinoline and various other chlorinated and trifluoromethylated quinolines.

Physicochemical Properties of Related Quinolines

To provide a baseline for understanding the potential properties of **3,4-Dichloro-7- (trifluoromethyl)quinoline**, the following table summarizes the known quantitative data for analogous compounds.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
4-Chloro-7- (trifluoromethyl)quinoli ne	C10H5ClF3N	231.60	346-55-4[1][2][3]
5,7-Dichloro-4- hydroxy-2- (trifluoromethyl)quinoli ne	C10H4Cl2F3NO	282.05	59108-13-3[4]
3,4,7- Trichloroquinoline	C9H4Cl3N	232.49	651730-42-6[5]
6-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoli ne	C10H5F4NO	231.15	31009-34-4

Synthesis and Experimental Protocols

While a specific synthesis protocol for **3,4-Dichloro-7-(trifluoromethyl)quinoline** is not available, the synthesis of related compounds can provide a logical framework for its potential production. The synthesis of chlorinated and fluorinated quinolines often involves multi-step reactions starting from aniline or quinoline precursors.

A plausible synthetic approach for **3,4-Dichloro-7-(trifluoromethyl)quinoline** could involve the chlorination of a 7-(trifluoromethyl)quinoline precursor. The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline, which could be adapted for the target compound.





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A generalized workflow for the synthesis of a substituted quinoline.

Potential Applications in Research and Drug Development

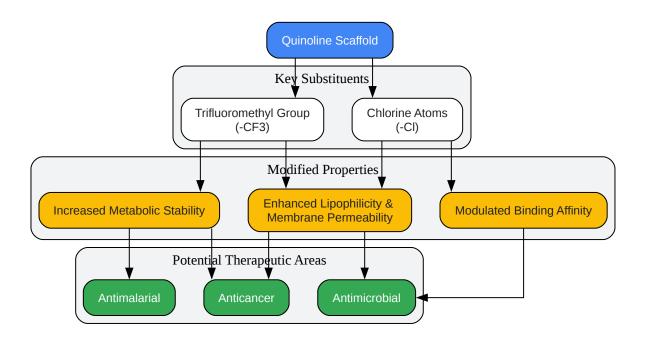
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. They form the core structure of several approved drugs and are widely studied in medicinal chemistry. The presence of chlorine and trifluoromethyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while chlorine atoms can influence binding affinity and electronic properties. Based on the activities of related compounds, **3,4-Dichloro-7-(trifluoromethyl)quinoline** could be investigated for a range of potential applications, including:

- Antimalarial Agents: Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs.
- Anticancer Agents: Certain quinoline derivatives have shown efficacy as kinase inhibitors and anti-proliferative agents.
- Antiviral and Antimicrobial Agents: The quinoline scaffold is present in various compounds with activity against viruses and bacteria.



The following diagram illustrates the logical relationship between the structural features of substituted quinolines and their potential therapeutic applications.



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Relationship between guinoline structure and potential applications.

In conclusion, while direct experimental data for **3,4-Dichloro-7-(trifluoromethyl)quinoline** is not currently available, analysis of related compounds provides a strong foundation for predicting its physicochemical properties and guiding future research into its synthesis and potential biological activities. Further experimental investigation is required to fully characterize this specific molecule.

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- To cite this document: BenchChem. [3,4-Dichloro-7-(trifluoromethyl)quinoline molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598153#3-4-dichloro-7-trifluoromethyl-quinoline-molecular-weight]

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